molecular formula C7H12O B1403350 Spiro[2.3]hexan-5-ylmethanol CAS No. 1383823-62-8

Spiro[2.3]hexan-5-ylmethanol

Cat. No. B1403350
CAS RN: 1383823-62-8
M. Wt: 112.17 g/mol
InChI Key: ULFUPWUFXXHRDF-UHFFFAOYSA-N
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Description

Spiro[2.3]hexan-5-ylmethanol (SHM) is a naturally occurring compound derived from the fragrance of essential oils. It has a unique chemical structure that contains a spirocyclic moiety attached to a hydroxyl group. The molecular weight of SHM is 142.2 .


Synthesis Analysis

The synthesis of spirocyclic compounds like SHM has been a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks .


Molecular Structure Analysis

The molecular formula of SHM is C7H12O . The structure includes a spirocyclic moiety attached to a hydroxyl group.


Chemical Reactions Analysis

Spirocyclic compounds like SHM have been used in various chemical reactions. For instance, they have been used in the synthesis of 2,3,5,6-tetrahydroindolizin-7(1H)-one analogues by sequential rearrangement-annulation of isoxazoline-5-spirocyclopropanes .


Physical And Chemical Properties Analysis

SHM has a molecular weight of 112.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

In the field of medicine, Spiro[2.3]hexan-5-ylmethanol’s structure could be utilized in the synthesis of novel pharmaceuticals . Its hydroxyl group makes it a versatile precursor for the formation of esters and ethers, which are commonly found in various therapeutic agents.

Agriculture

Spiro[2.3]hexan-5-ylmethanol may find applications in agriculture as a building block for the synthesis of agrochemicals . Its chemical properties could be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly.

Material Science

The compound’s unique molecular structure could be beneficial in material science for the development of new polymers or coatings . Its spirocyclic moiety might impart novel properties to materials, such as increased resilience or better thermal stability.

Environmental Science

In environmental science, Spiro[2.3]hexan-5-ylmethanol could be studied for its biodegradability and potential use in eco-friendly solvents or as a component in green chemistry applications .

Food Industry

While not directly used as a food additive, Spiro[2.3]hexan-5-ylmethanol could be involved in the synthesis of flavor compounds or as a chiral intermediate in the creation of natural flavorings .

Energy Production

Although not a primary application, the compound’s potential in energy production could be explored, particularly in the context of biofuels where its organic structure might be leveraged .

properties

IUPAC Name

spiro[2.3]hexan-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-6-3-7(4-6)1-2-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUPWUFXXHRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.3]hexan-5-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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